3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSLIIAXVGQLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693608 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-87-2 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and in the preparation of heterocyclic compounds .
Biology: It can be used as a scaffold for the design of enzyme inhibitors, receptor agonists, or antagonists .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: The compound is also used in material science for the development of novel materials with specific properties. It can be incorporated into polymers, resins, or coatings to enhance their performance .
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
- 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1): Bromine is at position 2 instead of 3. Molecular formula: C₆H₁₀BrCl₂N₃ .
Ring Fusion and Saturation
Imidazo[1,2-a]pyrazine Derivatives :
- BIM-46174 : A 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative with a phenacyl substituent. Acts as a Gaq-protein inhibitor .
- Compound 13 (): A 5,6-fused tetrahydroimidazo[1,2-a]pyrazine showed 10-fold higher potency as a NaV1.7 inhibitor compared to the inactive 5,6-fused imidazo[1,5-a]pyrazine analogue .
- Key Difference : The [1,2-a] fusion and saturation enhance conformational flexibility, improving binding to NaV1.7 .
- Pyrrolo[1,5-a]pyrazine Derivatives: Feature a pyrrole ring fused to pyrazine. Eis inhibitors (e.g., compound 1a*) rely on aromaticity and substituent fit in hydrophobic pockets for activity .
Functional Group Modifications
NaV1.7 Inhibition
| Compound | Core Structure | IC₅₀ (NaV1.7) | Key Feature |
|---|---|---|---|
| Imidazo[1,5-a]pyrazine | 5,6-fused, unsaturated | Inactive | Lack of saturation |
| Tetrahydroimidazo[1,2-a]pyrazine | 5,6-fused, saturated | 0.12 µM | Enhanced flexibility |
Eis Inhibition (Mycobacterium tuberculosis)
| Compound | Core Structure | IC₅₀ (Eis) | Key Feature |
|---|---|---|---|
| 1a* | Pyrrolo[1,5-a]pyrazine | 0.37 µM | Aromatic core + phenyl |
| 3-Bromo-THIP | Imidazo[1,5-a]pyrazine | N/A | Bromine disrupts aromaticity |
Yield and Purity
| Compound | Yield Range | Purity |
|---|---|---|
| 3-Bromo-THIP | 60–96% | ≥97% |
| BIM-46174 | 66–98% | Not reported |
| Hydrazone derivatives | 80–92% | Confirmed via NMR/IR |
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position of the tetrahydroimidazo framework, which is crucial for its interaction with biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction conditions are optimized to ensure high yield and purity of the target compound .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens .
- Anticancer Potential : It has been explored for its potential anticancer activity. Derivatives of this compound are being investigated for their ability to inhibit tumor growth .
- Receptor Modulation : The compound acts as a scaffold for designing enzyme inhibitors and receptor modulators, particularly as orexin receptor antagonists .
The mechanism by which this compound exerts its biological effects is linked to its structural features. The bromine atom enhances its binding affinity to specific molecular targets. This interaction is critical in modulating various biological pathways relevant to its therapeutic applications .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the bromine position could enhance antibacterial potency .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in treated cells through mitochondrial pathways .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds. Below is a comparative analysis:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Bromo-1-methylimidazo[1,2-a]pyridine | Brominated imidazole ring | Antimicrobial | Exhibits mutagenic properties |
| 3-Methyl-5,6-dihydroimidazo[1,2-a]pyridine | Methyl substitution | Anticancer | Known for lower toxicity |
| This compound | Bromination at position 3 | Antimicrobial/Anticancer | Potential orexin receptor antagonist |
The bromination and structural features of this compound enhance its biological activity and provide avenues for further chemical modifications aimed at improving efficacy and reducing toxicity .
Q & A
What are the critical considerations for optimizing synthetic routes to 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?
Synthesis optimization requires addressing regioselectivity, bromination efficiency, and protecting group strategies. Key steps include:
- Hydrogenation : Use 10% Pd/C under H₂ (1 bar) in ethanol to reduce intermediates like 7-benzyl derivatives (yield: ~51%) .
- Bromination : Direct bromination at position 3 may require electrophilic substitution conditions (e.g., NBS in DMF) or transition-metal catalysis.
- Coupling reactions : Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce substituents. For example, Cs₂CO₃ and Pd(dppf)Cl₂ in dioxane at 80°C achieve aryl couplings (yield: ~45%) .
Table 1 : Representative reaction conditions:
| Step | Conditions | Yield | Ref. |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (1 bar), ethanol, 24h | 51% | |
| Reductive amination | NaBH(OAc)₃, CH₂ClCH₂Cl, 15°C, 12h | 46% | |
| Cross-coupling | Pd₂(dba)₃, RuPhos, Cs₂CO₃, dioxane, 110°C, 16h | 45% |
How do structural modifications (e.g., bromination) impact the bioactivity of tetrahydroimidazo[1,5-a]pyrazine derivatives?
Bromine at position 3 enhances steric bulk and electron-withdrawing effects, influencing target binding. For example:
- Sodium channel inhibition : Saturated imidazo[1,5-a]pyrazine scaffolds (e.g., compound 13 ) showed 10-fold higher NaV1.7 inhibition compared to unsaturated analogs due to improved conformational rigidity .
- Antifungal activity : C-3 substituents (e.g., bromine) on tetrahydroimidazo[1,2-a]pyrazine hybrids synergize with itraconazole against Sporothrix spp. (FICI ≤0.5) by disrupting ergosterol biosynthesis .
What analytical methods are recommended for characterizing this compound and its intermediates?
- LC/MS : Monitor reaction progress using [M+H]⁺ peaks (e.g., m/z 124 for intermediates) .
- 1H NMR : Key signals include aromatic protons (δ 7.42 ppm for imidazole) and saturated ring protons (δ 3.99–4.07 ppm for CH₂ groups) .
- X-ray crystallography : Resolve regiochemistry of bromination and confirm stereochemistry in fused-ring systems .
How can researchers resolve contradictions in activity data for imidazo[1,5-a]pyrazine analogs?
Discrepancies often arise from assay conditions or substituent positioning:
- Case study : Imidazo[1,5-a]pyrazine 12 (unsaturated) was inactive against NaV1.7, while saturated 13 showed potent inhibition (IC₅₀ <100 nM). Verify ring saturation via NMR and correlate with activity .
- Mitigation : Use orthogonal assays (e.g., electrophysiology vs. binding assays) and control for metabolic stability (e.g., microsomal incubation) .
What computational strategies are effective for predicting the reactivity of brominated tetrahydroimidazo[1,5-a]pyrazines?
- DFT calculations : Optimize transition states for bromination to identify favored regiochemistry (e.g., C-3 vs. C-8) .
- MD simulations : Model interactions with biological targets (e.g., orexin receptors) to prioritize derivatives for synthesis .
- ADMET prediction : Use tools like SwissADME to assess bromine’s impact on solubility and CYP450 inhibition .
What in vitro models are suitable for evaluating the pharmacological potential of this compound?
- Ion channel assays : Patch-clamp electrophysiology for NaV1.7 or CaV2.2 inhibition .
- Antifungal susceptibility testing : Broth microdilution (CLSI M38) against Sporothrix spp., with checkerboard assays to quantify synergy with azoles .
- Cytotoxicity screening : Mouse fibroblast (NIH/3T3) viability assays (IC₅₀ >100 μM indicates low toxicity) .
How can researchers address challenges in scaling up the synthesis of this compound?
- Catalyst optimization : Replace Pd₂(dba)₃ with cheaper ligands (e.g., XPhos) to reduce costs .
- Purification : Switch from column chromatography to recrystallization (e.g., hexane/EtOAc) for intermediates .
- Process safety : Monitor exothermic reactions (e.g., bromination) using inline FTIR or calorimetry .
What are the key differences in reactivity between imidazo[1,5-a]pyrazine and its tetrahydro counterpart?
- Aromaticity loss : Saturation reduces conjugation, increasing susceptibility to nucleophilic attack at C-3 .
- Redox stability : Tetrahydro derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
How can isotopic labeling (e.g., ¹⁴C) be incorporated into this compound for pharmacokinetic studies?
- Radiolabeling : Use [¹⁴C]-KCN in Pd-catalyzed cyanation (e.g., for 4-iodophenyl derivatives) .
- Tracer synthesis : Introduce ³H via catalytic hydrogenation (e.g., H₂/³H₂ exchange over Pd/C) .
What are the best practices for handling and storing this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
